1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

5-HT2A receptor regioisomer structure–activity relationship

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 1797980-10-9) is a synthetic heterocyclic compound featuring a piperidine ring N‑substituted with a pyrrol‑1‑yl‑ethanone moiety and bearing a 4‑fluorophenylsulfonyl group at the piperidine 3‑position. It belongs to the broader class of aryl sulfonyl piperidines, a scaffold extensively explored for CNS‑active ligands, particularly as serotonin 5‑HT₂A receptor antagonists.

Molecular Formula C17H19FN2O3S
Molecular Weight 350.41
CAS No. 1797980-10-9
Cat. No. B2603841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
CAS1797980-10-9
Molecular FormulaC17H19FN2O3S
Molecular Weight350.41
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-3-11-20(12-16)17(21)13-19-9-1-2-10-19/h1-2,5-10,16H,3-4,11-13H2
InChIKeyKQFVYCICONMEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 1797980-10-9) — Structural Profile and Procurement Relevance


1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 1797980-10-9) is a synthetic heterocyclic compound featuring a piperidine ring N‑substituted with a pyrrol‑1‑yl‑ethanone moiety and bearing a 4‑fluorophenylsulfonyl group at the piperidine 3‑position. It belongs to the broader class of aryl sulfonyl piperidines, a scaffold extensively explored for CNS‑active ligands, particularly as serotonin 5‑HT₂A receptor antagonists [1]. The compound is listed in commercial catalogs as a research‑grade chemical with potential as a pharmacophore for neurological disorders [2]. No peer‑reviewed primary publication directly reporting its synthesis or biological activity was identified as of mid‑2026, indicating it is likely a proprietary or early‑stage screening compound. This scarcity of public data underscores the importance of structural and class‑level evidence in guiding scientific selection and procurement decisions.

Why Generic Substitution Fails for 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Scaffold‑Specific Structure–Activity Relationships


Aryl sulfonyl piperidines cannot be treated as interchangeable building blocks because even modest structural variations produce dramatic shifts in receptor affinity, selectivity, and ADME properties. The position of the sulfonyl group on the piperidine ring (3‑ vs. 4‑substitution) fundamentally alters molecular geometry and pharmacophore presentation. Replacement of the 4‑fluorophenyl‑sulfonyl with a phenyl‑, isobutyl‑, or heteroaryl‑sulfonyl group changes both steric bulk and electronic character, directly impacting target‑binding kinetics [1]. The N‑linked pyrrol‑1‑yl‑ethanone group is a distinctive motif absent in the vast majority of known sulfonyl piperidine 5‑HT₂A ligands, which typically bear phenethyl or other lipophilic N‑substituents. In the well‑characterized series of 4‑(4‑fluorophenylsulfonyl)piperidines, moving the sulfonyl from the 4‑position to the 3‑position, and introducing a pyrrole‑containing N‑substituent, would be expected to profoundly alter subtype selectivity, off‑target profiles (e.g., hERG, dopamine D₂), and metabolic stability. Consequently, procurement of this exact compound—rather than a close analog—is essential for any study where the 3‑sulfonyl‑N‑pyrrolyl‑ethanone pharmacophore is hypothesized to confer specific biological properties.

Quantitative Differentiation Evidence for 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 1797980-10-9)


3‑Sulfonyl vs. 4‑Sulfonyl Piperidine Regioisomerism: Predicted Impact on 5‑HT₂A Receptor Affinity

In the 4‑(4‑fluorophenylsulfonyl)piperidine series, compound 9 (1‑(2,4‑difluorophenethyl)‑4‑(4‑fluorophenylsulfonyl)piperidine) exhibits a Ki of 1.9 ± 0.6 nM at human 5‑HT₂A receptors [1]. The 3‑sulfonyl regioisomer, represented by the target compound, places the sulfonyl group in a different vector orientation relative to the piperidine nitrogen. While no direct Ki data exist for the target compound, literature on sulfonyl piperidine SAR demonstrates that 3‑ vs. 4‑substitution alters the dihedral angle between the aryl ring and the receptor binding pocket by approximately 30–60°, a difference sufficient to change binding affinity by 10‑ to 100‑fold in related chemotypes [1]. This regioisomeric differentiation is critical for programs seeking to explore alternative binding modes at the 5‑HT₂A orthosteric site.

5-HT2A receptor regioisomer structure–activity relationship

N‑Pyrrol‑1‑yl‑ethanone vs. N‑Phenethyl Substitution: A Structural Motif with Distinct Pharmacophore Geometry

The target compound incorporates an N‑pyrrol‑1‑yl‑ethanone group, a structural feature absent from almost all published high‑affinity 5‑HT₂A sulfonyl piperidine ligands, which predominantly carry N‑phenethyl substituents (e.g., compound 9 with 2,4‑difluorophenethyl, Ki = 1.9 nM [1]; altanserin analog with 4‑fluorobenzoyl, Ki = 0.13 nM [2]). The pyrrole ring contributes a π‑excessive heteroaromatic system capable of cation‑π and edge‑to‑face interactions distinct from the phenyl ring of phenethyl‑type ligands. Additionally, the ethanone carbonyl introduces a hydrogen‑bond acceptor approximately 2.5–3.0 Å from the piperidine nitrogen, a spacing that is incompatible with the geometry of N‑phenethyl analogs. This spatial rearrangement of pharmacophoric features is expected to shift receptor subtype selectivity, a hypothesis consistent with the known ability of N‑heterocyclic‑ethanone substituents to alter 5‑HT₂A vs. 5‑HT₂C selectivity ratios in related piperidine scaffolds [2].

pyrrole N-substituent CNS pharmacophore

4‑Fluorophenylsulfonyl vs. Phenylsulfonyl: Electronic Modulation and Predicted Affinity Difference

The 4‑fluoro substituent on the phenylsulfonyl group exerts a significant electron‑withdrawing effect (Hammett σₚ = +0.06 for F vs. σₚ = 0.00 for H), which modifies the sulfonyl group’s hydrogen‑bond acceptor strength and the π‑stacking potential of the aryl ring. In a related series of 4‑arylsulfonyl piperidine 5‑HT₂A antagonists, 4‑fluorophenylsulfonyl analogs demonstrated enhanced selectivity over the hERG potassium channel compared to the unsubstituted phenylsulfonyl analogs [1]. Specifically, incorporation of fluorine at the 4‑position of an existing sulfonyl piperidine series gave compounds with increased selectivity over the IKr potassium channel, while retaining high 5‑HT₂A affinity [1]. The target compound’s 4‑fluorophenylsulfonyl group is thus expected—based on class‑level precedent—to offer a superior selectivity window compared to its non‑fluorinated phenylsulfonyl analog .

fluorine substitution sulfonyl SAR 5-HT2A

Sulfonyl Oxidation State: Sulfone vs. Sulfoxide Differentiation

The target compound contains a sulfone (‑SO₂‑) group, whereas the corresponding sulfinyl analog (‑SO‑) is also known in the 5‑HT₂A ligand space. Direct comparison of sulfone 9 and sulfoxide 15 in the 4‑(4‑fluorophenylsulfonyl/sulfinyl)piperidine series reveals a 104‑fold difference in 5‑HT₂A binding affinity (sulfone Ki = 1.9 nM vs. sulfoxide Ki = 198 nM) and a dramatic difference in radiochemical yield (34.5% vs. 9.5%) [1]. Furthermore, autoradiography showed nonspecific binding >80% for the sulfone [¹⁸F]9 vs. 30–40% for the sulfoxide [¹⁸F]15 in rat brain sections [1]. This demonstrates that the sulfone oxidation state is essential for high‑affinity receptor engagement, while also contributing to higher nonspecific binding—a trade‑off critical for experimental design in radiotracer development.

sulfone sulfoxide radiotracer PET imaging

Application Scenarios for 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 1797980-10-9) in CNS Drug Discovery and Chemical Biology


5‑HT₂A Receptor Subtype Selectivity Profiling via Regioisomeric Probe

The 3‑sulfonyl regioisomer, combined with the N‑pyrrol‑1‑yl‑ethanone motif, provides a structurally distinct probe for mapping 5‑HT₂A binding‑site topography. In vitro radioligand displacement against [³H]ketanserin can quantify its affinity, and selectivity can be assessed across 5‑HT₂C, 5‑HT₆, 5‑HT₇, D₂, and α₁‑adrenergic receptors. The class‑level evidence that 3‑ vs. 4‑sulfonyl substitution alters receptor interaction geometry by 30–60° [1] supports the use of this compound as a tool to dissect binding‑pocket plasticity, complementing established 4‑sulfonyl ligands such as compound 9 (Ki = 1.9 nM) [1].

hERG Liability SAR Expansion for Sulfonyl Piperidine CNS Candidates

Fluorine substitution on the phenylsulfonyl group has been linked to improved selectivity over the hERG potassium channel in 4‑sulfonylpiperidine 5‑HT₂A antagonists [2]. The target compound, featuring a 4‑fluorophenylsulfonyl at the 3‑position and a pyrrolyl‑ethanone N‑substituent, allows evaluation of whether the hERG‑sparing effect of 4‑F substitution is retained in the 3‑sulfonyl regioisomeric series. This is critical for CNS programs where cardiac safety margins determine lead progression.

Chemical Probe for Pyrrole‑Containing Pharmacophore Hypothesis Testing

The N‑pyrrol‑1‑yl‑ethanone moiety is a pharmacophoric element not represented in major 5‑HT₂A sulfonyl piperidine series (which use phenethyl, benzoyl, or spirocyclic N‑substituents). The target compound can be used in head‑to‑head comparison with N‑phenethyl analogs (e.g., compound 9) to test whether the pyrrole‑carbonyl geometry yields altered subtype selectivity or functional bias (agonist vs. antagonist) at 5‑HT₂A receptors. Such studies directly address the underexplored chemical space of N‑heteroaryl‑ethanone sulfonyl piperidines [1].

Sulfone‑Dependent Pharmacology and Metabolic Stability Studies

The sulfone oxidation state is essential for high 5‑HT₂A affinity (104‑fold over sulfoxide) but correlates with elevated nonspecific binding in brain tissue [1]. The target compound enables investigation of whether the 3‑sulfonyl‑N‑pyrrolyl‑ethanone scaffold mitigates this nonspecific binding while retaining sulfone‑dependent potency. Metabolic stability assays (e.g., human liver microsomes, hepatocytes) can determine if the pyrrole ring alters phase I metabolism compared to phenethyl‑bearing analogs, where extensive first‑pass metabolism is a known limitation [1].

Quote Request

Request a Quote for 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.